1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-
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Overview
Description
1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound features a butanol backbone with a 2,5-diethoxyphenylthio group attached to the fourth carbon atom. Thiols are known for their distinctive odors and are often used in various chemical applications due to their unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- typically involves the reaction of 1-butanol with 2,5-diethoxyphenylthiol under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the thioether linkage. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Alcohols, thiols.
Substitution Products: Various substituted phenylthio derivatives.
Scientific Research Applications
1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- involves its interaction with specific molecular targets. The compound may exert its effects through the formation of reactive intermediates, which can interact with proteins, enzymes, and other biomolecules. The pathways involved may include oxidative stress, modulation of enzyme activity, and alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanol, 4-[(2,5-dimethoxyphenyl)thio]-
- 1-Butanol, 4-[(2,5-dipropoxyphenyl)thio]-
- 1-Butanol, 4-[(2,5-dibutoxyphenyl)thio]-
Uniqueness
1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- is unique due to the presence of the 2,5-diethoxyphenylthio group, which imparts distinct chemical and physical properties. The ethoxy groups enhance the compound’s solubility and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
62774-75-8 |
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Molecular Formula |
C14H22O3S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
4-(2,5-diethoxyphenyl)sulfanylbutan-1-ol |
InChI |
InChI=1S/C14H22O3S/c1-3-16-12-7-8-13(17-4-2)14(11-12)18-10-6-5-9-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |
InChI Key |
GWSCCABOAWPUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)SCCCCO |
Origin of Product |
United States |
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